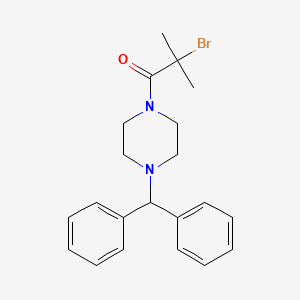
1-Benzhydryl-4-(2-bromo-2-methylpropanoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-1-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpropan-1-one is a synthetic compound known for its complex structure and potential applications in various fields. This compound features a piperazine ring substituted with a diphenylmethyl group and a brominated methylpropanone moiety. Its unique structure makes it a subject of interest in chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpropan-1-one typically involves multiple steps. One common method includes the bromination of 2-methylpropan-1-one followed by the introduction of the piperazine ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-efficiency reactors and continuous flow systems can enhance the yield and reduce the production time. Quality control measures are crucial to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-1-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-bromo-1-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-bromo-1-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The brominated methylpropanone moiety can participate in various chemical reactions, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[4-(Diphenylmethyl)piperazin-1-yl]ethanone
- 2-chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpropan-1-one
- 1-[4-(Diphenylmethyl)piperazin-1-yl]-2-methylpropan-1-one
Uniqueness
2-bromo-1-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpropan-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more versatile in its applications.
Eigenschaften
Molekularformel |
C21H25BrN2O |
|---|---|
Molekulargewicht |
401.3 g/mol |
IUPAC-Name |
1-(4-benzhydrylpiperazin-1-yl)-2-bromo-2-methylpropan-1-one |
InChI |
InChI=1S/C21H25BrN2O/c1-21(2,22)20(25)24-15-13-23(14-16-24)19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19H,13-16H2,1-2H3 |
InChI-Schlüssel |
RUXAEENIJHBTMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


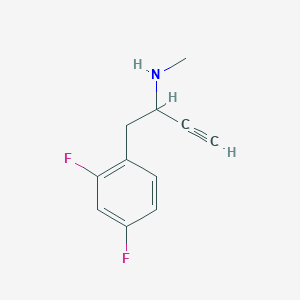
![N-[(1-aminocycloheptyl)methyl]-5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxamide hydrochloride](/img/structure/B15318770.png)

![2-[4-(3-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B15318776.png)
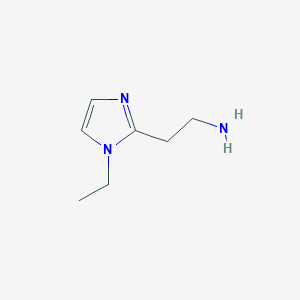
![6,6,8,8-Tetramethyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B15318793.png)
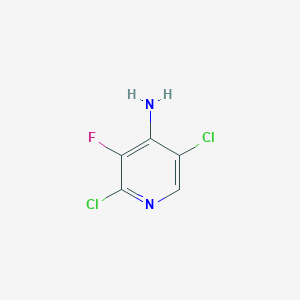
![6,6-Difluoro-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)spiro[3.3]heptan-1-one](/img/structure/B15318799.png)


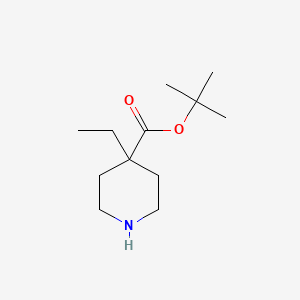
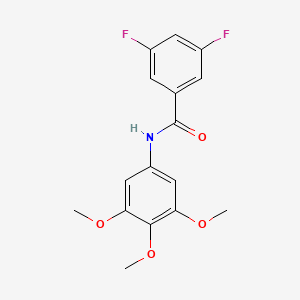
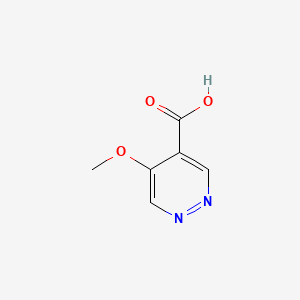
![2-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dionehydrochloride](/img/structure/B15318856.png)
